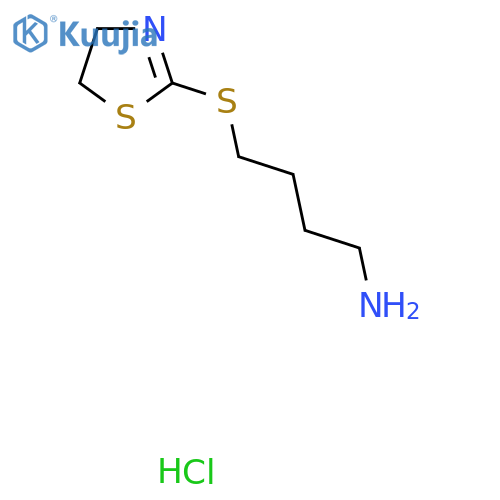Cas no 1822673-87-9 (4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride)

1822673-87-9 structure
商品名:4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- AKOS026747331
- F2167-1654
- 4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine;hydrochloride
- 4-((4,5-dihydrothiazol-2-yl)thio)butan-1-aminehydrochloride
- EN300-241104
- 4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride
- 1822673-87-9
- 4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride
- 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride
-
- インチ: 1S/C7H14N2S2.ClH/c8-3-1-2-5-10-7-9-4-6-11-7;/h1-6,8H2;1H
- InChIKey: ZQRBISIDCAENLW-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C1=NCCS1)CCCCN
計算された属性
- せいみつぶんしりょう: 226.0365185g/mol
- どういたいしつりょう: 226.0365185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 136
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2167-1654-2.5g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 2.5g |
$1092.0 | 2023-09-06 | |
| Life Chemicals | F2167-1654-0.25g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 0.25g |
$492.0 | 2023-09-06 | |
| Life Chemicals | F2167-1654-5g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 5g |
$1638.0 | 2023-09-06 | |
| Enamine | EN300-241104-5.0g |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride |
1822673-87-9 | 95% | 5.0g |
$2318.0 | 2024-06-19 | |
| TRC | D237811-500mg |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 500mg |
$ 500.00 | 2022-06-05 | ||
| Enamine | EN300-241104-0.5g |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride |
1822673-87-9 | 95% | 0.5g |
$768.0 | 2024-06-19 | |
| Life Chemicals | F2167-1654-10g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 10g |
$2293.0 | 2023-09-06 | |
| Life Chemicals | F2167-1654-1g |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 95%+ | 1g |
$546.0 | 2023-09-06 | |
| TRC | D237811-100mg |
4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |
1822673-87-9 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Enamine | EN300-241104-0.05g |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine hydrochloride |
1822673-87-9 | 95% | 0.05g |
$671.0 | 2024-06-19 |
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1822673-87-9 (4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
